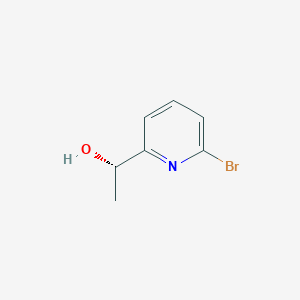
(1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol
概要
説明
(1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol: is an organic compound that belongs to the class of pyridines It features a bromine atom attached to the pyridine ring and an ethanol group at the first position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol typically involves the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Reduction: The brominated pyridine is then reduced to introduce the ethanol group. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives
Reduction: Amine derivatives
Substitution: Various substituted pyridine derivatives
科学的研究の応用
(1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and ethanol group play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(1S)-1-(6-Chloro-2-pyridyl)ethanol: Similar structure but with a chlorine atom instead of bromine.
(1S)-1-(6-Fluoro-2-pyridyl)ethanol: Similar structure but with a fluorine atom instead of bromine.
(1S)-1-(6-Iodo-2-pyridyl)ethanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
(1s)-1-(6-Bromopyridin-2-yl)ethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H8BrNO |
|---|---|
分子量 |
202.05 g/mol |
IUPAC名 |
(1S)-1-(6-bromopyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3/t5-/m0/s1 |
InChIキー |
WOLKOZYBCJFJCM-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1=NC(=CC=C1)Br)O |
正規SMILES |
CC(C1=NC(=CC=C1)Br)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B8567757.png)
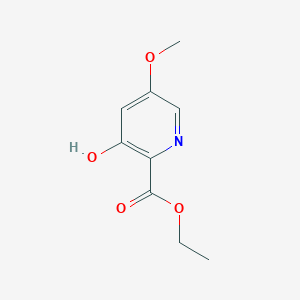
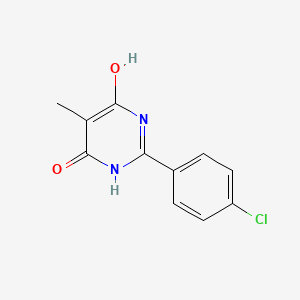
![2-[3-(Pyridin-4-ylethynyl)phenyl]pyrazine](/img/structure/B8567781.png)
![2-Bromo-1-[3-(tert-butyliminomethyl)-4-hydroxyphenyl]ethanone](/img/structure/B8567783.png)
![6-Chloro-N4-[(2-chlorophenyl)methyl]-2,4-pyrimidinediamine](/img/structure/B8567789.png)

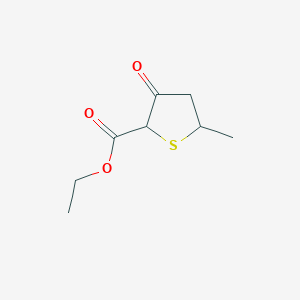
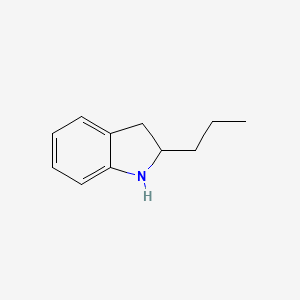
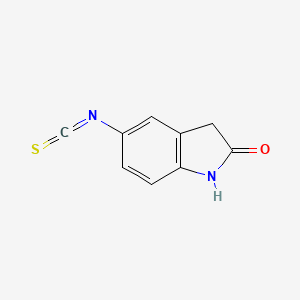
![2-{4-[(Oxan-2-yl)oxy]nonyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B8567834.png)
